

Discovery and development history of Atrasentan

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Compound of Interest

Compound Name: Atrasentan

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An In-depth Technical Guide on the Discovery and Development of **Atrasentan**

Introduction

Atrasentan is a potent, orally bioavailable, and selective endothelin A (ET A) receptor antagonist.[1][2] Initially investigated for its potential in oncology, its development trajectory pivoted towards treating chronic kidney diseases.[3][4] This strategic shift culminated in its accelerated approval by the U.S. Food and Drug Administration (FDA) in April 2025 for the reduction of proteinuria in adults with primary immunoglobulin A nephropathy (IgAN) at risk of rapid disease progression.[5] Marketed under the brand name Vanrafia, **Atrasentan** represents a significant advancement in targeting the endothelin pathway for renal protection.

The core mechanism of **Atrasentan** involves blocking the ET A receptor, thereby mitigating the downstream pathological effects of endothelin-1 (ET-1), a potent vasoconstrictor implicated in renal inflammation, fibrosis, and proteinuria. Its high selectivity for the ET A receptor over the ET B receptor is a key characteristic of its pharmacological profile.

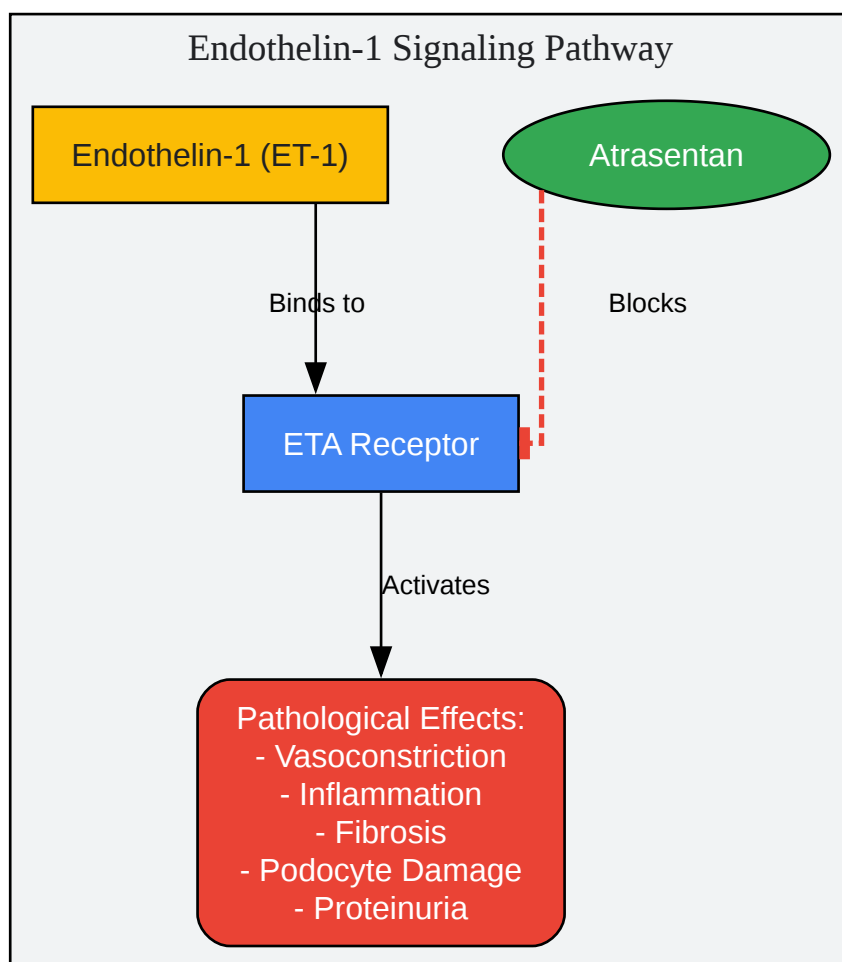
Discovery and Preclinical Development

Atrasentan (also known as ABT-627) was first discovered and developed by Abbott Laboratories (now AbbVie) in the 1990s. The initial research focused on its potential as an anti-cancer agent, particularly for hormone-refractory prostate cancer, where the endothelin axis is often upregulated.

Mechanism of Action

Endothelin-1 (ET-1) is a powerful peptide that exerts its effects by binding to two receptor subtypes: ET A and ET B . In the kidneys, the activation of the ET A receptor by ET-1 is linked to vasoconstriction, mesangial cell proliferation, inflammation, and fibrosis, all of which contribute to the pathogenesis of chronic kidney disease and the progression of proteinuria.

Atrasentan competitively and selectively antagonizes the ET A receptor, preventing ET-1 binding and inhibiting these detrimental downstream signaling cascades.



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Caption: **Atrasentan** blocks the ET-1/ETA receptor signaling pathway.

Preclinical Pharmacology

Preclinical studies were instrumental in characterizing the selectivity and efficacy of **Atrasentan**. In vitro binding assays demonstrated its high affinity and selectivity for the ET A receptor. Subsequent studies in various animal models of renal disease confirmed its potential for reducing proteinuria and preserving kidney structure.

Table 1: Preclinical Quantitative Data for **Atrasentan**

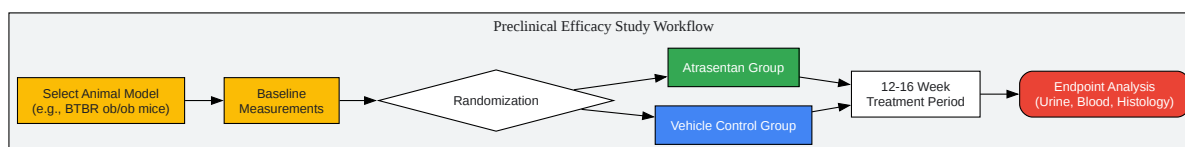
Parameter	Value	Species/System	Reference
Receptor Binding Affinity (Ki)			
ET A Receptor	0.034 nM	In vitro	
ET B Receptor	63.3 nM	In vitro	
Selectivity	>1800-fold for ET A over ET B	In vitro	
Inhibition of UGT Enzymes (IC50)			
UGT1A1	7.5 µM	Human Liver Microsomes	
UGT2B7	29.0 µM	Human Liver Microsomes	
In Vivo Efficacy			
Urinary Albumin Excretion Reduction	Up to 60%	Rodent models of diabetic nephropathy	

| Mean Arterial Pressure Reduction | Significant | Rodent and canine models | |

Experimental Protocol: Preclinical Renal Disease Model

A common experimental design to evaluate **Atrasentan** in a preclinical setting involves using genetic models of diabetic nephropathy, such as the BTBR ob/ob mouse.

- **Animal Model Selection:** BTBR ob/ob mice, which spontaneously develop hyperglycemia and progressive proteinuria, are selected.
- **Study Initiation:** At 8 weeks of age, baseline measurements of body weight, blood glucose, and urinary albumin-to-creatinine ratio (UACR) are taken.
- **Randomization and Administration:** Mice are randomized into two groups: a control group receiving a vehicle and a treatment group receiving **Atrasentan** (e.g., 10 mg/kg/day) administered via oral gavage.
- **Treatment Duration:** The treatment continues for 12-16 weeks to allow for the development of significant renal pathology in the control group.
- **Endpoint Analysis:**
 - **Urine Analysis:** 24-hour urine is collected periodically to measure UACR, a key marker of kidney damage.
 - **Blood Analysis:** Blood samples are collected to monitor glucose levels and serum creatinine.
 - **Histopathology:** At the end of the study, kidneys are harvested. Sections are stained (e.g., with Periodic acid-Schiff and Masson's trichrome) to assess glomerulosclerosis and interstitial fibrosis.
 - **Immunohistochemistry:** Staining for specific markers like Collagen IV is performed to quantify fibrosis. Podocyte numbers are assessed using markers like WT1 to evaluate podocyte preservation.



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Caption: A typical workflow for a preclinical study of **Atrasentan**.

Clinical Development

The clinical development of **Atrasentan** has been a decades-long journey marked by a significant shift in therapeutic focus from oncology to nephrology.

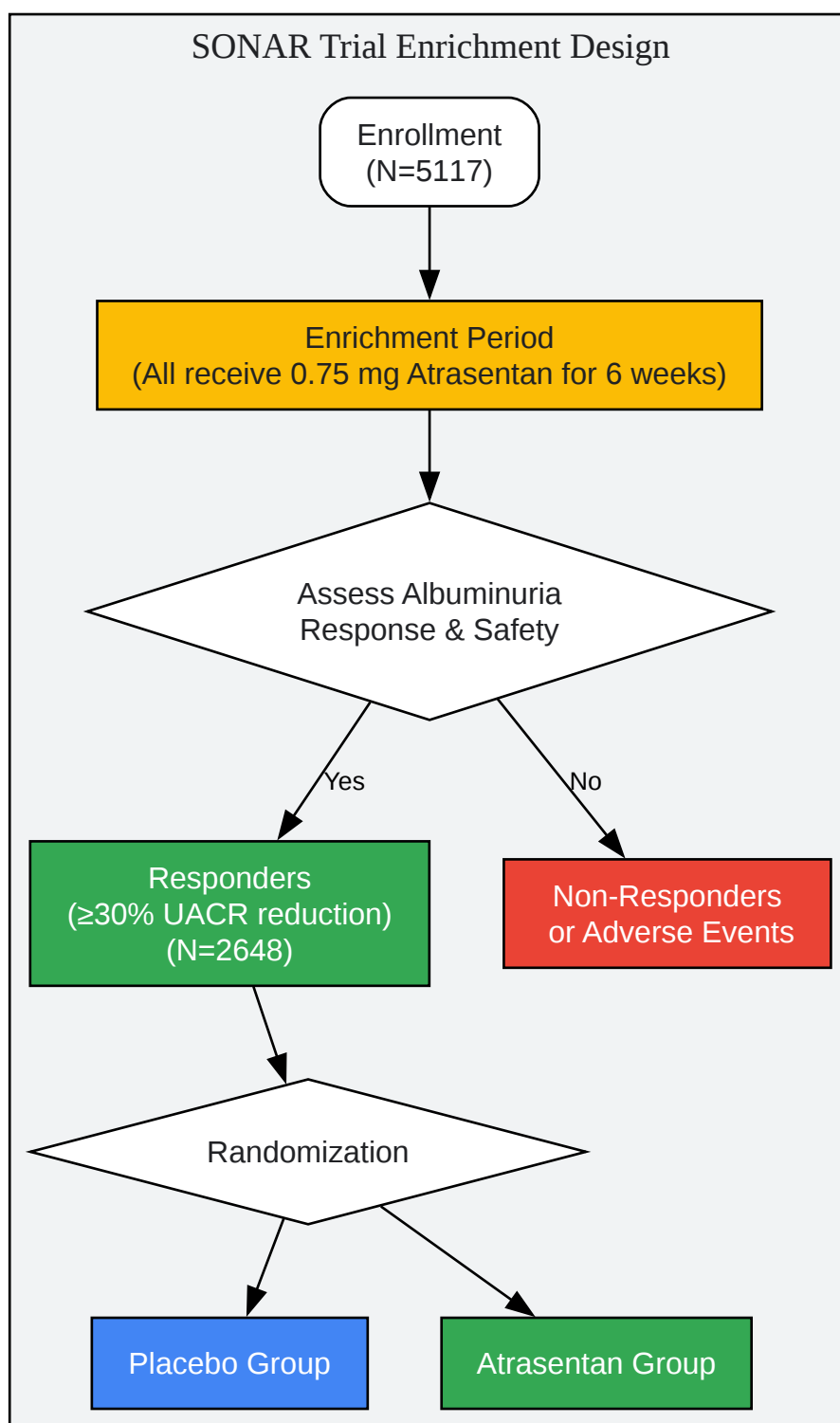
Initial Trials in Oncology

Atrasentan underwent extensive clinical testing, including Phase III trials, for metastatic hormone-refractory prostate cancer. The rationale was based on the role of the endothelin axis in promoting cancer cell proliferation. However, these trials ultimately failed to demonstrate a significant improvement in efficacy compared to standard chemotherapy, leading to the discontinuation of its development for cancer indications.

Pivot to Chronic Kidney Disease

The well-understood role of ET-1 in kidney damage provided a strong rationale to repurpose **Atrasentan** for chronic kidney disease (CKD). Development was re-initiated to study its effects on patients with diabetic kidney disease and other proteinuric glomerular diseases.

The Study of Diabetic Nephropathy with **Atrasentan** (SONAR) was a pivotal Phase III trial designed to assess the renal protective effects of **Atrasentan**. A key feature of its design was an initial "enrichment" period where all participants received **Atrasentan**. This allowed for the identification of "responders" (those with a significant reduction in albuminuria) who were then randomized to continue with **Atrasentan** or placebo. This design aimed to maximize the potential treatment benefit while minimizing safety concerns like fluid retention. The trial met its primary endpoint, demonstrating that **Atrasentan** reduced the risk of renal events in patients with type 2 diabetes and CKD.



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Caption: Logical flow of the SONAR clinical trial's enrichment design.

Following promising results, development focused on IgAN, a major cause of CKD.

- **AFFINITY (Phase II):** This open-label "basket" study evaluated **Atrasentan** in several proteinuric glomerular diseases, including a cohort of IgAN patients. The results showed rapid, significant, and sustained reductions in proteinuria.
- **ALIGN (Phase III):** This global, randomized, double-blind, placebo-controlled trial was the confirmatory study for IgAN. A pre-specified interim analysis at 36 weeks met the primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in proteinuria compared to placebo. These results formed the basis for the accelerated FDA approval.

Table 2: Key Clinical Trial Results for **Atrasentan** in Kidney Disease

Trial (Indication)	N	Treatment	Primary Endpoint	Result	Reference
AFFINITY (IgAN)	20	0.75 mg Atrasentan	Change in UPCR	Mean reduction from baseline:- 38.1% at 6 weeks- 48.3% at 12 weeks- 54.7% at 24 weeks	
ALIGN (IgAN)	340	0.75 mg Atrasentan vs. Placebo	Change in UPCR at 36 weeks	36.1% reduction with Atrasentan vs. Placebo (p<0.0001)	

| SONAR (Diabetic Kidney Disease) | 5117 (enrichment) | 0.75 mg **Atrasentan** vs. Placebo | Composite of sustained creatinine doubling or kidney failure | Met primary endpoint, reduced risk of renal events |

Experimental Protocol: ALIGN Phase III Trial

The ALIGN study protocol provides a blueprint for a robust clinical trial in IgAN.

- **Patient Population:** The trial enrolled approximately 340 patients with biopsy-proven IgAN at risk of progressive kidney function loss. Key inclusion criteria included a total urine protein of ≥ 1 g/day and an eGFR of at least 30 mL/min/1.73 m², despite being on a maximally tolerated and stable dose of a RAS inhibitor.
- **Study Design:** A randomized, double-blind, placebo-controlled design was used. Patients were randomized 1:1 to receive either 0.75 mg of **Atrasentan** orally once daily or a matching placebo.
- **Treatment and Follow-up:** The double-blind treatment period was planned for approximately 2.5 years (132 weeks).
- **Endpoints:**
 - **Primary (Interim):** The primary efficacy endpoint for the interim analysis was the change in proteinuria (measured by UPCR) from baseline to 36 weeks.
 - **Confirmatory (Final):** The final primary endpoint is the change in kidney function from baseline to week 136, as measured by eGFR.
- **Safety Monitoring:** Key safety parameters included monitoring for fluid retention (edema), anemia, and liver function, which are known class effects of endothelin receptor antagonists.

Pharmacokinetics and Metabolism

Atrasentan is rapidly absorbed after oral administration and is highly bound to plasma proteins. It has a relatively long half-life, which supports once-daily dosing.

Table 3: Human Pharmacokinetic Parameters of **Atrasentan**

Parameter	Value	Condition	Reference
Time to Peak (T _{max})	~0.5 - 1.7 hours	Single oral dose	
Terminal Half-Life (t _{1/2})	~24 - 41 hours	Single oral dose	
Apparent Oral Clearance (CL/F)	19 L/h		
Apparent Volume of Distribution (Vd/F)	~1180 L	Steady-state	

| Plasma Protein Binding | >99% (primarily albumin) | In vitro | |

Atrasentan is extensively metabolized in the liver, with approximately half of its metabolism occurring via the cytochrome P450 3A (CYP3A) enzyme system and the other half via glucuronidation by multiple uridine 5'-diphospho-glucuronosyltransferases (UGTs).

Conclusion

The history of **Atrasentan** is a compelling example of drug repurposing and perseverance in pharmaceutical development. Originally synthesized in the 1990s and failing to meet endpoints in oncology, a deeper understanding of its mechanism of action provided a new path forward in nephrology. Rigorous preclinical and clinical testing, highlighted by the innovative design of the SONAR trial and the success of the ALIGN trial, ultimately validated its role as a targeted therapy for IgA nephropathy. The journey of **Atrasentan** from an abandoned cancer drug to an approved treatment for a rare kidney disease underscores the complex, lengthy, and often unpredictable path of drug development.

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